An In-depth Technical Guide to the Chemical Properties of (4R)-1-Boc-4-fluoro-D-proline
An In-depth Technical Guide to the Chemical Properties of (4R)-1-Boc-4-fluoro-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. The strategic placement of a fluorine atom at the C4 position of the D-proline ring, combined with the Boc-protecting group, imparts unique conformational properties and metabolic stability to peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (4R)-1-Boc-4-fluoro-D-proline, with a focus on its impact on peptide and protein structure and function.
Core Chemical Properties
(4R)-1-Boc-4-fluoro-D-proline is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆FNO₄ | [1][2] |
| Molecular Weight | 233.24 g/mol | [1][2] |
| CAS Number | 681128-51-8 | [1] |
| Appearance | Solid | |
| Purity | ≥95% to >99% | [1] |
| Melting Point | ~115-119 °C (for L-isomer) | |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | [1] |
| LogP | 1.4185 | [1] |
Spectroscopic and Computational Data
| Property | Value | Reference |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@@H]1C(O)=O | [1] |
Experimental Protocols
Synthesis of (4R)-1-Boc-4-fluoro-D-proline
The synthesis of (4R)-1-Boc-4-fluoro-D-proline typically starts from a readily available chiral precursor, such as cis-4-hydroxy-D-proline. A general synthetic workflow involves two key steps: Boc protection of the amine and fluorination of the hydroxyl group.
1. Boc Protection of cis-4-hydroxy-D-proline:
-
Materials: cis-4-hydroxy-D-proline, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve cis-4-hydroxy-D-proline in an aqueous solution of NaOH.
-
Add a solution of Boc₂O in dioxane dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter, wash with cold water, and dry the resulting solid to obtain 1-Boc-cis-4-hydroxy-D-proline.
-
2. Fluorination of 1-Boc-cis-4-hydroxy-D-proline:
-
Materials: 1-Boc-cis-4-hydroxy-D-proline, Deoxofluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST), Morpholinosulfur trifluoride, or Nosyl fluoride), Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene).
-
Procedure:
-
Dissolve 1-Boc-cis-4-hydroxy-D-proline in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the deoxofluorinating agent dropwise to the cooled solution.
-
Allow the reaction to proceed at low temperature for a specified time, then slowly warm to room temperature.
-
Quench the reaction carefully with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (4R)-1-Boc-4-fluoro-D-proline.[3][4]
-
The following diagram illustrates a generalized workflow for the synthesis:
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom.[5][6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Impact on Peptide and Protein Conformation
The incorporation of (4R)-4-fluoro-D-proline into a peptide chain has profound and predictable effects on its local conformation due to stereoelectronic effects.
The electron-withdrawing fluorine atom at the 4R position stabilizes a specific pyrrolidine (B122466) ring pucker and influences the cis/trans isomerism of the preceding peptide bond.[7][8] Specifically, (4R)-4-fluoro-D-proline favors a Cγ-exo ring pucker and a trans conformation of the Xaa-Pro bond (where Xaa is the preceding amino acid).[7][8] This is in contrast to its diastereomer, (4S)-4-fluoro-L-proline, which favors a Cγ-endo pucker and a cis Xaa-Pro bond.[8]
This conformational control can be leveraged to:
-
Enhance Protein Stability: By pre-organizing a peptide backbone into a desired conformation, (4R)-4-fluoro-D-proline can increase the thermodynamic stability of proteins. For instance, replacing proline with (4R)-fluoroproline in ubiquitin has been shown to enhance its stability.[9]
-
Modulate Protein Folding: The fluorine substituent can lower the rotational barrier for cis-trans isomerization of the prolyl bond, which can in turn affect the kinetics of protein folding.[3][10]
-
Influence Biological Activity: The fixed conformation can lead to enhanced binding affinity for biological targets or alter the mechanism of action of bioactive peptides.
The following diagram illustrates the conformational preferences induced by (4R)- and (4S)-fluoroprolines:
Applications in Drug Development
The unique properties of (4R)-1-Boc-4-fluoro-D-proline make it a valuable building block in the design of novel therapeutics.
Enzyme Inhibitors
Peptides containing 4-fluoroproline (B1262513) have been investigated as inhibitors of several enzymes:
-
Thrombin: Incorporation of (4R)-fluoroproline into peptide-based thrombin inhibitors has been shown to retain potency while improving metabolic stability.[3] The preference for the exo ring pucker is crucial for binding to the enzyme's active site.[3]
-
Fibroblast Activation Protein (FAP): FAP is a serine protease implicated in cancer.[11][12] The design of selective FAP inhibitors is an active area of research, and the conformational constraints imposed by fluorinated prolines can be exploited to enhance inhibitor selectivity and potency.[13]
Antimicrobial Peptides
Substitution of proline residues with (4R)-fluoro-l-proline in the antimicrobial peptide Api137 has been shown to significantly impact its mechanism of action.[14] The (4R)-Fpr16 analog, in particular, demonstrated potent inhibition of bacterial ribosome assembly, highlighting the potential for creating novel antibiotics with distinct mechanisms.[14]
The following diagram illustrates a logical workflow for the application of (4R)-1-Boc-4-fluoro-D-proline in drug discovery:
References
- 1. chemscene.com [chemscene.com]
- 2. adooq.com [adooq.com]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 [mdpi.com]
